molecular formula C17H14N2O4S B2432556 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-96-5

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2432556
CAS No.: 477551-96-5
M. Wt: 342.37
InChI Key: JHEFXLGJSLLVMA-UHFFFAOYSA-N
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Description

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furan ring, and a benzo[d][1,4]dioxine moiety

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-2-4-13(23-10)12-9-24-17(18-12)19-16(20)11-3-5-14-15(8-11)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEFXLGJSLLVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

The benzodioxine core is synthesized from 3,4-dihydroxybenzoic acid through a two-step protocol:

Step 1: Protection of Catechol Hydroxyl Groups
Reacting 3,4-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Optimal conditions (80°C, 12 h) achieve 78% conversion, with purification via recrystallization from ethanol/water.

Step 2: Acid Chloride Formation
Treating the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (4 h) generates the corresponding acid chloride (Intermediate A) in 95% yield. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent coupling.

Preparation of 4-(5-Methylfuran-2-yl)-1,3-thiazol-2-amine

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis:

Step 1: Synthesis of α-Bromo Ketone Precursor
5-Methylfuran-2-carboxaldehyde undergoes bromination at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light (24 h, 25°C). The resulting α-bromo-5-methylfuran-2-carboxaldehyde is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Step 2: Cyclocondensation with Thiourea
Reacting the α-bromo ketone with thiourea in ethanol at reflux (6 h) produces 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine (Intermediate B). The reaction proceeds via nucleophilic attack of the thioamide on the electrophilic carbon, followed by cyclization. Yield: 65–70% after recrystallization from methanol.

Amide Coupling: Final Assembly of the Target Compound

The convergent synthesis concludes with coupling Intermediate A and B under Schotten-Baumann conditions:

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF)/water (3:1)
  • Base : Triethylamine (Et₃N, 2.5 equiv)
  • Temperature : 0°C → 25°C (12 h)
  • Workup : Extraction with ethyl acetate, washing with 1M HCl and saturated NaHCO₃
  • Purification : Silica gel chromatography (hexane/ethyl acetate 1:1 → 1:2 gradient)

Yield : 82% as a white crystalline solid
Purity : >99% (HPLC, C18 column, acetonitrile/water 70:30)

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling Approach

A palladium-catalyzed coupling strategy introduces the 5-methylfuran-2-yl group post-thiazole formation:

Step Reaction Component Conditions Yield
1 4-Bromo-1,3-thiazol-2-amine Pd(PPh₃)₄, 5-methylfuran-2-boronic acid, K₂CO₃, dioxane/H₂O (3:1), 90°C, 24 h 58%
2 Amide coupling with benzodioxine acid chloride Same as Section 2 79%

Advantages : Enables late-stage diversification of thiazole substituents
Disadvantages : Requires synthesis of boronic acid derivatives, lower overall yield

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Immobilizing Intermediate B on Wang resin enables iterative amide bond formation:

Key Parameters

  • Resin Loading : 1.2 mmol/g
  • Activation : HBTU/DIPEA in DMF (2 h, 25°C)
  • Cleavage : TFA/H₂O (95:5), 2 h

Yield : 74% (crude), 68% after HPLC purification
Purity : 97% (LC-MS)

This method facilitates high-throughput synthesis but incurs higher reagent costs.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

  • δ 7.82 (s, 1H, NH)
  • δ 7.45 (d, J = 8.4 Hz, 1H, benzodioxine H-5)
  • δ 6.95 (d, J = 8.4 Hz, 1H, benzodioxine H-7)
  • δ 6.78 (s, 1H, thiazole H-5)
  • δ 6.32 (d, J = 3.2 Hz, 1H, furan H-3)
  • δ 6.12 (d, J = 3.2 Hz, 1H, furan H-4)
  • δ 4.33–4.28 (m, 4H, benzodioxine OCH₂CH₂O)
  • δ 2.45 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃)

  • δ 167.8 (CONH)
  • δ 158.1 (C=O)
  • δ 152.4, 148.9 (benzodioxine aryl C)
  • δ 143.2 (thiazole C-2)
  • δ 126.5 (furan C-2)
  • δ 64.8 (OCH₂CH₂O)
  • δ 21.3 (CH₃)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₅N₂O₄S [M+H]⁺ : 371.0701
Found : 371.0704

Industrial-Scale Process Considerations

Critical Quality Attributes (CQAs)

  • Particle Size Distribution : Jet milling to D90 <50 μm enhances dissolution
  • Polymorph Control : Form I (monoclinic) preferred for stability
  • Residual Solvents : <500 ppm THF (ICH Q3C Class 3)

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 (benchmark: <40 for pharmaceutical intermediates)
  • E-Factor : 18.7 (solvents account for 89% of waste)

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce dihydrofuran derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O4SC_{16}H_{16}N_2O_4S with a molecular weight of 336.37 g/mol. It features a unique combination of thiazole and benzodioxine moieties, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with thiazole and benzodioxine structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiazole derivatives have shown moderate to excellent antimicrobial properties against various pathogens.
  • Antitumor Activity : Some derivatives have demonstrated potential in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study focused on the synthesis of thiazole derivatives revealed that many compounds exhibited significant antimicrobial activity. For instance, the synthesized compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing effective inhibition at varying concentrations.

CompoundActivity Against E. coliActivity Against S. aureus
1ModerateGood
2ExcellentModerate
3PoorExcellent

Antitumor Activity

In vitro studies have shown that certain derivatives of the compound can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HCC827 (adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell LineIC50 (µM)
A5496.26
HCC8276.48
NCI-H35820.46

These findings suggest a promising avenue for further research into the antitumor potential of this compound.

Case Studies

  • Study on Thiazole Derivatives : A comprehensive study synthesized various thiazole derivatives and assessed their antimicrobial and antitumor activities. The results indicated that modifications in the thiazole structure significantly influenced biological activity.
  • In Vitro Testing : In a detailed in vitro assay involving multiple cancer cell lines, compounds derived from the parent structure displayed varying degrees of cytotoxicity, indicating their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

  • Methodology : Multi-step synthesis involving thiazole ring formation and benzodioxine coupling. Key steps include:

  • Step 1 : Cyclocondensation of 5-methylfuran-2-carboxylic acid derivatives with thiourea analogs to form the thiazole core .
  • Step 2 : Coupling the thiazole intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid via carboxamide linkage under reflux in acetonitrile or DMF .
  • Optimization : Use of catalysts like triethylamine and iodine for cyclization, with reaction monitoring via TLC/HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., benzodioxine methylene protons at δ 4.2–4.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .
  • Mass Spectrometry : Verify molecular weight (expected [M+H]⁺ ~423.4 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between thiazole and benzodioxine rings .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Approach :

  • Receptor Binding : Target orexin receptors (OX1/OX2) based on structural analogs showing sleep-regulatory activity .
  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or lipoxygenase due to benzodioxine’s anti-inflammatory potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methods :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular Docking : Simulate binding to OX1 receptors using AutoDock Vina; prioritize residues like Tyr³¹⁷ and His³⁴⁵ for mutagenesis validation .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .

Q. How to resolve contradictory bioactivity data across studies (e.g., receptor antagonism vs. enzyme inhibition)?

  • Strategy :

  • Selectivity Profiling : Use radioligand displacement assays (e.g., ³H-orexin-A for OX1 vs. ³H-NS398 for COX-2) to quantify IC₅₀ values .
  • Metabolite Analysis : Identify degradation products via LC-MS that may exhibit off-target effects .
  • Pathway Enrichment : Apply transcriptomics (RNA-seq) to distinguish downstream signaling pathways (e.g., NF-κB vs. MAPK) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Approaches :

  • Prodrug Design : Introduce phosphate or glycoside groups at the benzodioxine methylene position .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance plasma half-life .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal lattice and dissolution rates .

Q. How to address stability issues under physiological conditions?

  • Solutions :

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 48 hours; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under nitrogen; add antioxidants (e.g., BHT) to prevent oxidation .

Q. What synthetic modifications enhance selectivity for specific biological targets?

  • SAR-Driven Modifications :

  • Thiazole Substituents : Replace 5-methylfuran with electron-withdrawing groups (e.g., nitro) to enhance OX1 affinity .
  • Benzodioxine Modifications : Introduce sulfonamide at position 6 to improve COX-2 inhibition .
  • Hybridization : Fuse with triazole rings to exploit dual orexin receptor/monoamine oxidase-B activity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate bioassay results using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Scalability : Transition from batch to flow chemistry for thiazole formation (residence time: 15 min, 80°C) to improve yield (>85%) .

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